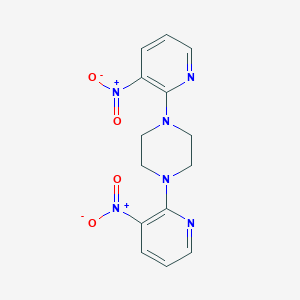

1,4-Bis(3-nitropyridin-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H14N6O4. It is a piperazine derivative, characterized by the presence of two 3-nitropyridin-2-yl groups attached to a piperazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-nitropyridin-2-yl)piperazine typically involves the reaction of piperazine with 3-nitropyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce a variety of functional groups depending on the nucleophile employed .

Applications De Recherche Scientifique

1,4-Bis(3-nitropyridin-2-yl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 1,4-Bis(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of urea. This inhibition can lead to a decrease in the production of ammonia and carbamate, which are the products of urea metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Nitropyridin-2-yl)piperazine: This compound shares a similar structure but has only one nitropyridinyl group attached to the piperazine ring.

1,4-Bis(2-nitrophenyl)piperazine: Similar in structure but with nitrophenyl groups instead of nitropyridinyl groups.

Uniqueness

1,4-Bis(3-nitropyridin-2-yl)piperazine is unique due to the presence of two nitropyridinyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Activité Biologique

1,4-Bis(3-nitropyridin-2-yl)piperazine (BNPP) is a compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

Chemical Formula and Structure

- Molecular Formula : C14H14N6O4

- IUPAC Name : this compound

The compound consists of a piperazine ring substituted with two 3-nitropyridin-2-yl groups, which enhances its reactivity and biological properties. The synthesis typically involves the reaction of piperazine with 3-nitropyridine under controlled conditions, often utilizing solvents such as ethanol or methanol at elevated temperatures to promote the formation of the desired product.

Enzyme Inhibition

This compound has been primarily studied for its role as an urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the survival of pathogens like Helicobacter pylori. By inhibiting urease activity, BNPP can potentially reduce the viability of such pathogens.

In vitro studies have demonstrated that derivatives of BNPP exhibit significant urease inhibition. For instance, certain derivatives showed IC50 values as low as 2.0 ± 0.73 µM, which are markedly lower than standard inhibitors like thiourea (IC50 = 23.2 ± 11.0 µM) .

Hemolysis Potential

The safety profile of BNPP derivatives was assessed through hemolysis assays on human blood cells. Compounds such as 7e and 7h exhibited favorable biocompatibility, indicating their potential for therapeutic applications without causing significant hemolytic effects .

The mechanism underlying the biological activity of BNPP involves its interaction with specific molecular targets:

- Urease Inhibition : BNPP binds to the active site of urease, obstructing its catalytic function and leading to decreased ammonia production from urea metabolism. This mechanism is crucial for developing treatments against H. pylori infections .

Structure-Activity Relationship (SAR)

The presence of nitro groups in the pyridine rings significantly influences the biological activity of BNPP. The electron-withdrawing nature of these nitro groups enhances the electrophilicity of the compound, facilitating nucleophilic attacks during enzymatic interactions .

Comparison with Related Compounds

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 2.0 | Strong urease inhibitor |

| Thiourea | 23.2 | Standard urease inhibitor |

| 1-(3-Nitropyridin-2-yl)piperazine | 7.66 | Moderate urease inhibition |

This table illustrates how BNPP compares to related compounds in terms of potency against urease.

Case Studies and Research Findings

Recent studies have highlighted various derivatives of BNPP that maintain or enhance its biological activity:

- Urease Inhibition Studies : A series of synthesized compounds based on the piperazine scaffold were tested for urease inhibition, revealing several candidates with promising IC50 values that could serve as effective treatments against H. pylori infections .

- Biocompatibility Assessments : The hemolytic activities of selected derivatives were evaluated to ensure safety for potential therapeutic use. Results indicated that certain compounds displayed minimal hemolysis at therapeutic concentrations .

Propriétés

IUPAC Name |

1,4-bis(3-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O4/c21-19(22)11-3-1-5-15-13(11)17-7-9-18(10-8-17)14-12(20(23)24)4-2-6-16-14/h1-6H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRWTKBAXBUEJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=CC=N3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.